

Investigating the Immunogenicity of Novel BioNTech Cancer Antigens: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BioNTech has emerged as a leader in the development of novel cancer immunotherapies, leveraging pioneering mRNA-based platforms to elicit potent and targeted anti-tumor immune responses. This technical guide provides an in-depth overview of the immunogenicity of their key cancer antigen platforms: iNeST (individualized Neoantigen Specific Immunotherapy), FixVac (Fixed Vaccine), and a novel combination of CAR-T cell therapy with an mRNA-based vaccine (CARVac). We will delve into the core technologies, summarize key clinical trial data, detail the experimental methodologies used to assess immunogenicity, and visualize the underlying biological pathways and experimental workflows.

Core Technology Platforms

BioNTech's strategy revolves around harnessing mRNA to educate the patient's immune system to recognize and eliminate cancer cells. This is achieved through two primary mRNA-based platforms and a synergistic cell therapy approach.

• iNeST (Individualized Neoantigen Specific Immunotherapy): This is a bespoke, on-demand platform that targets patient-specific neoantigens.[1] By sequencing a patient's tumor, unique mutations are identified, and an mRNA vaccine is designed to encode up to 20 of these neoantigens. The mRNA is encapsulated in a proprietary intravenous RNA-lipoplex delivery formulation, which is designed to enhance stability and target dendritic cells.[2] This



personalized approach aims to induce a precise and potent immune response against the unique genetic makeup of a patient's tumor.[1]

- FixVac (Fixed Vaccine): This platform provides an "off-the-shelf" approach by targeting a
 fixed combination of non-mutated, tumor-associated antigens (TAAs) that are commonly
 expressed in specific cancer types.[1][3] Similar to iNeST, the mRNA is delivered via a
 proprietary RNA-lipoplex formulation to target dendritic cells and trigger a strong innate and
 adaptive immune response.[1] For the FixVac candidates, BioNTech utilizes optimized
 uridine mRNA (uRNA) to enhance the immunostimulatory effect and boost vaccine efficacy.
 [1][4]
- CAR-T Cell Therapy Amplified by CARVac: This innovative approach combines Chimeric
 Antigen Receptor (CAR)-T cell therapy with an mRNA vaccine.[5] The CAR-T cells are
 engineered to target a specific tumor antigen, such as Claudin-6 (CLDN6).[5][6] To enhance
 the persistence and activity of these CAR-T cells, a supporting mRNA vaccine, termed
 CARVac, is administered.[5][6] This vaccine, based on the FixVac platform, encodes the
 same target antigen as the CAR-T cells, aiming to boost the expansion and functionality of
 the engineered T cells in vivo.[5][6]

Quantitative Immunogenicity and Efficacy Data

The following tables summarize key quantitative data from clinical trials of BioNTech's leading cancer vaccine candidates.

Table 1: BNT122 (autogene cevumeran) - iNeST Platform



Indication	Trial Phase	Number of Patients	Key Immunogen icity Findings	Clinical Outcome Correlation	Citation(s)
Pancreatic Ductal Adenocarcino ma (PDAC)	Phase 1	16	8 of 16 patients (50%) developed de novo, high- magnitude neoantigen- specific T cells.	Responders (with vaccine- expanded T cells) had a longer median recurrence- free survival (not reached) compared to non- responders (13.4 months).	[7]
Pancreatic Ductal Adenocarcino ma (PDAC)	Phase 1	16	Vaccine- expanded T cells comprised up to 10% of all circulating T cells and persisted for up to three years.	The persistence of T cells was associated with a longer median recurrence-free survival.	[7]
Solid Tumors	Phase 1a/1b	N/A	Demonstrate d robust CD4+ and CD8+ T cell responses.	Associated with objective responses.	[8]

Table 2: BNT111 - FixVac Platform



Indication	Trial Phase	Number of Patients	Key Immunogen icity Findings	Clinical Outcome	Citation(s)
Advanced Melanoma (CPI- experienced)	Phase 1 (Lipo-MERIT)	42	Durable objective responses were associated with strong expansion of tumor- antigen- specific CD4+ and CD8+ T cells.	BNT111 as a single agent: 3/25 patients had a partial response. With anti-PD-1: 6/17 patients had a partial response.	[9]
Advanced Melanoma	Phase 1 (Lipo-MERIT)	50 (evaluable)	T-cell responses against at least one TAA were observed in 14/22 (64%) patients with evidence of disease and 19/28 (68%) of patients with no evidence of disease.	Median disease-free survival in patients with no evidence of disease was 34.8 months.	[10]



				Combination	
				with	
				cemiplimab	
				showed a	
Advanced				statistically	
Melanoma				significant	
(anti-PD-1	Phase 2	184	N/A	improvement	[11]
refractory/rela				in Overall	
psed)				Response	
				Rate (ORR)	
				compared to	
				historical	
				controls.	

Table 3: BNT211 (CLDN6 CAR-T) + CARVac

Indication	Trial Phase	Number of Patients (evaluable)	Key Immunogen icity Findings	Clinical Outcome	Citation(s)
CLDN6+ Solid Tumors	Phase 1/2	44 (38 evaluable)	Application of CARVac increases the persistence of the adoptively transferred CAR-T cells.	Overall Response Rate (ORR): 45%; Disease Control Rate (DCR): 74%.	[12][13]
CLDN6+ Solid Tumors (Dose Level 2)	Phase 1/2	27	Prolonged persistence of CAR-T cells in the CARVac cohort.	ORR: 59%; DCR: 95%.	[12][13]



Experimental Protocols & Methodologies iNeST Workflow: From Tumor to Personalized Vaccine

The generation of the autogene cevumeran (BNT122) vaccine follows a multi-step, on-demand manufacturing process.

- Tumor Biopsy and Sequencing: A sample of the patient's tumor is surgically resected. DNA and RNA are extracted and subjected to next-generation sequencing to identify somatic mutations.
- Neoantigen Prediction: A proprietary computational pipeline is used to analyze the sequencing data. This involves identifying non-synonymous mutations and predicting which resulting peptides (neoantigens) are likely to bind to the patient's specific HLA molecules and be immunogenic. Up to 20 neoantigen candidates are selected for each patient.[8]
- mRNA Vaccine Manufacturing: An mRNA molecule is synthesized that encodes a
 polypeptide chain of the selected neoantigens. This process is conducted under Good
 Manufacturing Practice (GMP) conditions.
- Formulation and Delivery: The mRNA is encapsulated within a lipid-based nanoparticle formulation (RNA-lipoplex) for intravenous administration. This formulation is designed to protect the mRNA from degradation and to facilitate its uptake by dendritic cells, particularly in lymphoid organs like the spleen.[8][2]

Immunogenicity Assessment: IFN-y ELISpot Assay

A key method for quantifying T-cell responses in these trials is the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay.[10]

- Objective: To detect and quantify the frequency of antigen-specific T cells that secrete IFN-y
 upon stimulation.
- General Protocol:
 - Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples collected at baseline and various time points after vaccination.



- Stimulation: PBMCs are plated in wells pre-coated with an anti-IFN-γ capture antibody.
 They are then stimulated ex vivo with pools of peptides corresponding to the antigens encoded by the vaccine (e.g., the four TAAs in BNT111 or the personalized neoantigens in BNT122). A negative control (no peptide) and a positive control (a general mitogen) are included.
- Incubation: The plates are incubated to allow activated T cells to secrete IFN-γ, which is captured by the antibodies on the well surface.
- Detection: A secondary, enzyme-linked anti-IFN-γ antibody is added, followed by a substrate that produces a colored spot for each IFN-γ-secreting cell.
- Quantification: The spots are counted, providing a measure of the number of antigenspecific T cells per number of PBMCs plated. A positive response is typically defined as a spot count significantly higher than the negative control background.

CAR-T Persistence Monitoring: Flow Cytometry

The persistence and expansion of CAR-T cells (BNT211) in patients are monitored using multicolor flow cytometry.

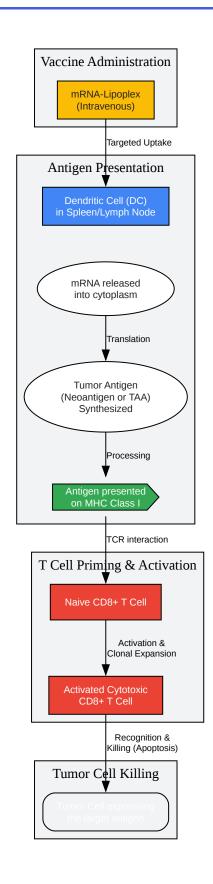
- Objective: To identify and quantify the frequency of CAR-T cells in peripheral blood over time.
- General Protocol:
 - Sample Preparation: PBMCs are isolated from patient blood.
 - Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This panel typically includes:
 - Lineage markers to identify T cells (e.g., CD3, CD4, CD8).
 - An antibody or reagent that specifically binds to the extracellular domain of the Chimeric Antigen Receptor to distinguish CAR-T cells from endogenous T cells.
 - Memory markers (e.g., CD45RA, CCR7) to characterize the differentiation state of the T cells (naïve, central memory, effector memory).



- Data Acquisition: Stained cells are run through a flow cytometer, which measures the fluorescence of each individual cell.
- Data Analysis: A sequential gating strategy is applied to the data to isolate the T cell population and then specifically quantify the percentage of CAR-T cells within the CD4+ and CD8+ compartments. This allows for tracking the expansion and contraction of the CAR-T cell population following infusion and after administration of CARVac.

Visualizations: Pathways and Workflows
Diagram 1: BioNTech mRNA Vaccine Mechanism of
Action





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Caption: General mechanism of action for BioNTech's mRNA cancer vaccines.



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Diagram 2: iNeST Personalized Vaccine Workflow

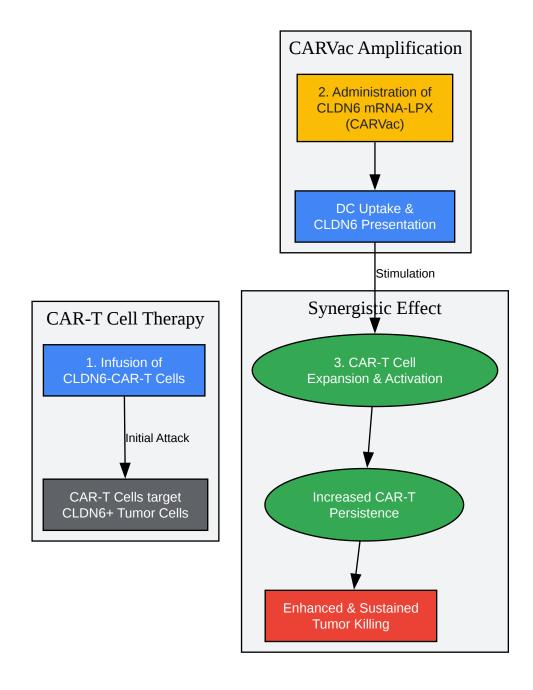


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Caption: High-level workflow for the iNeST personalized cancer vaccine platform.

Diagram 3: BNT211 CAR-T and CARVac Synergy





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Caption: Synergistic mechanism of BNT211 CAR-T therapy and the CARVac mRNA vaccine.

Conclusion

BioNTech's novel cancer antigen platforms demonstrate significant promise in generating robust and clinically meaningful anti-tumor immune responses. The individualized iNeST platform shows that a personalized approach can induce high-magnitude, durable T-cell



responses that correlate with improved clinical outcomes. The off-the-shelf FixVac platform provides a scalable alternative that effectively activates immunity against shared tumor antigens. Furthermore, the strategic combination of CAR-T cell therapy with an amplifying mRNA vaccine represents a powerful synergy to overcome key challenges in solid tumor treatment, such as limited T-cell persistence. Continued investigation in larger, randomized trials will be crucial to fully establish the therapeutic benefit of these innovative immunotherapies.

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